Mevalonic-1,2-13C2 lactone

Catalog No.
S971426
CAS No.
287111-36-8
M.F
C6H10O3
M. Wt
132.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mevalonic-1,2-13C2 lactone

CAS Number

287111-36-8

Product Name

Mevalonic-1,2-13C2 lactone

IUPAC Name

4-hydroxy-4-methyl(2,3-13C2)oxan-2-one

Molecular Formula

C6H10O3

Molecular Weight

132.13 g/mol

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1,5+1

InChI Key

JYVXNLLUYHCIIH-MQIHXRCWSA-N

SMILES

CC1(CCOC(=O)C1)O

Canonical SMILES

CC1(CCOC(=O)C1)O

Isomeric SMILES

CC1(CCO[13C](=O)[13CH2]1)O
Mevalonic-1,2-13C2 lactone is a lactone derivative of mevalonic acid. Mevalonic acid is a key intermediate in the biosynthesis of isoprenoids, which are important molecules involved in various metabolic processes in the cell. Mevalonic-1,2-13C2 lactone is a stable isotopic form of mevalonic acid lactone that is used in metabolic flux and pathway analysis. It is often used as a tracer molecule in biosynthetic studies to understand the biochemical pathways leading to the synthesis of various isoprenoids in cells.
Mevalonic-1,2-13C2 lactone is a white solid that is highly soluble in water. It has a molecular weight of 200.2 g/mol and a melting point of 110-115°C. In its chemical structure, the lactone ring is formed by the reaction of the carboxyl group with the hydroxyl group on the same molecule.
Mevalonic-1,2-13C2 lactone can be synthesized using various methods such as selective hydroboration, ethylation, and chlorination reactions. The lactone can be obtained by reaction of mevalonic acid with trifluoroacetic anhydride and pyridine in the presence of isotopically labeled water. The lactone can be purified using techniques like column chromatography and crystallization.
Mevalonic-1,2-13C2 lactone can be characterized using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry. NMR spectra can provide important information about the structure, purity, and isotopic labeling of the compound.
Mevalonic-1,2-13C2 lactone can be analyzed using various methods such as gas chromatography, liquid chromatography, and mass spectrometry. These techniques can be used to determine the purity, isotopic labeling, and concentration of the compound.
Mevalonic-1,2-13C2 lactone has been shown to be a useful metabolic tracer in various biological systems. It has been used to study the biosynthesis of isoprenoids in various organisms such as plants, bacteria, and animals. It has also been used to study the effect of drugs and environmental factors on the biosynthetic pathways of isoprenoids.
There is limited information available on the toxicity and safety of Mevalonic-1,2-13C2 lactone in scientific experiments. However, it is generally considered to be a safe compound for use in metabolic studies, as it is a non-toxic analog of mevalonic acid.
Mevalonic-1,2-13C2 lactone has a wide range of applications in scientific experiments. It can be used as a metabolic tracer to study the biosynthesis of isoprenoids in various organisms. It can also be used to study the effect of drugs and environmental factors on the biosynthetic pathways of isoprenoids. Additionally, Mevalonic-1,2-13C2 lactone can be used in metabolic flux and pathway analysis to understand the biochemical pathways leading to the synthesis of various isoprenoids in cells.
Mevalonic-1,2-13C2 lactone has been extensively studied in various biological systems to understand the biosynthesis of isoprenoids. Recent studies have focused on the use of Mevalonic-1,2-13C2 lactone as a metabolic tracer to study the biosynthesis of terpenes, which are natural compounds with various biological activities. Additionally, there has been interest in using Mevalonic-1,2-13C2 lactone to study the biosynthesis of carotenoids, which are important for plant growth and human health.
Mevalonic-1,2-13C2 lactone has potential implications in various fields of research and industry. In the pharmaceutical industry, Mevalonic-1,2-13C2 lactone can be used to study the biosynthesis of various natural products such as statins, which are important drugs used to lower cholesterol levels in the blood. In the cosmetic industry, Mevalonic-1,2-13C2 lactone can be used to study the biosynthesis of carotenoids, which are used as natural colorants and antioxidants. Additionally, Mevalonic-1,2-13C2 lactone can be used in metabolic engineering to produce biofuels and other industrial products.
One of the major limitations of Mevalonic-1,2-13C2 lactone is its cost, which can be a limiting factor in large-scale studies. Additionally, there is still limited information available on the toxicity and safety of Mevalonic-1,2-13C2 lactone in scientific experiments.
for Mevalonic-1,2-13C2 lactone research include studying its potential use in metabolic engineering for the production of biofuels and other industrial products. There is also interest in studying the biosynthesis of natural products such as terpenes and carotenoids using Mevalonic-1,2-13C2 lactone as a metabolic tracer. Additionally, there is a need for further research on the safety and toxicity of Mevalonic-1,2-13C2 lactone in scientific experiments.

XLogP3

-0.3

Dates

Modify: 2023-08-16

Explore Compound Types